{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene
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Overview
Description
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene is an organic compound characterized by its unique structure, which includes both sulfanyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diethoxybut-1-ene with a methylsulfanyl group under controlled conditions to form the intermediate. This intermediate is then reacted with a benzene derivative containing a sulfanyl group to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, at low temperatures.
Substitution: Various nucleophiles, depending on the desired substitution, under controlled temperatures and often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with removed ethoxy groups.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene involves its interaction with various molecular targets. The sulfanyl groups can form bonds with metal ions or other electrophilic centers, while the ethoxy groups can participate in hydrogen bonding or other interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene: Unique due to the presence of both sulfanyl and ethoxy groups.
{[4,4-Diethoxybut-1-en-1-yl]sulfanyl}benzene: Lacks the methylsulfanyl group, resulting in different reactivity.
{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]benzene: Lacks the sulfanyl group, affecting its chemical properties.
Uniqueness
The presence of both sulfanyl and ethoxy groups in this compound makes it unique compared to similar compounds
Properties
CAS No. |
647010-01-3 |
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Molecular Formula |
C15H22O2S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(4,4-diethoxy-2-methylsulfanylbut-1-enyl)sulfanylbenzene |
InChI |
InChI=1S/C15H22O2S2/c1-4-16-15(17-5-2)11-14(18-3)12-19-13-9-7-6-8-10-13/h6-10,12,15H,4-5,11H2,1-3H3 |
InChI Key |
BFWKIMKPEQCWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=CSC1=CC=CC=C1)SC)OCC |
Origin of Product |
United States |
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